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Compound of Interest

Compound Name: 2-Piperidineethanol

Cat. No.: B017955 Get Quote

Introduction: 2-Piperidineethanol, a heterocyclic compound with the formula C₇H₁₅NO, has

served as a crucial building block in the synthesis of a diverse array of pharmaceuticals,

agrochemicals, and other specialty chemicals. Its bifunctional nature, possessing both a

secondary amine within a piperidine ring and a primary alcohol, allows for versatile chemical

modifications. This technical guide provides an in-depth exploration of the discovery and

historical development of the synthesis of 2-Piperidineethanol, complete with detailed

experimental protocols from seminal publications, a comprehensive summary of its

physicochemical properties, and an examination of the signaling pathways influenced by its

notable derivatives.

Discovery and Early Synthesis
The first documented synthesis of 2-Piperidineethanol is attributed to T. S. Hamilton and

Roger Adams in their 1928 publication in the Journal of the American Chemical Society.[1]

Their work focused on the reduction of pyridine derivatives using hydrogen and a platinum-

oxide platinum black catalyst. This initial synthesis involved the catalytic hydrogenation of 2-

pyridineethanol hydrochloride in ethanol at room temperature, laying the groundwork for future

investigations into the production of this versatile intermediate.

Historical Development of Synthetic Methodologies
Following its initial synthesis, the production of 2-Piperidineethanol has been the subject of

considerable research aimed at improving yields, selectivity, and process efficiency. The

primary route for its synthesis has remained the catalytic hydrogenation of 2-pyridineethanol,
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with significant advancements centered on the choice of catalyst, solvent, and reaction

conditions.

In the decades following its discovery, researchers explored various catalytic systems to

optimize the hydrogenation of the pyridine ring in 2-pyridineethanol. A notable contribution

came from R. R. Burtner and his colleagues in 1947, who investigated reductions in the

presence of platinum oxide catalysts in mixed solvent systems containing acetic acid.[2][3]

A different approach was reported by V. Boekelheide and his team in 1958, who demonstrated

the formation of 2-piperidineethanol through the reductive cleavage of cyclic salts of pyridine-

N-oxide.[2][3] This alternative pathway showcased the versatility of chemical strategies for

accessing the piperidine ring structure.

The 1960s saw further refinements in catalytic hydrogenation. E. R. Lavagnino and colleagues,

in 1960, described the use of a palladium on carbon catalyst in water for the hydrogenation of

2-pyridineethanol.[2][3] The following year, M. Freifelder and his research group reported the

use of a ruthenium dioxide catalyst in methanol for the same transformation.[2][3] Freifelder's

group continued their work, and in 1962, they published a method employing a rhodium on

carbon catalyst in an ethanol solvent.[2][3]

These historical developments highlight a systematic exploration of noble metal catalysts,

including platinum, palladium, ruthenium, and rhodium, each offering different advantages in

terms of activity, selectivity, and cost. This body of work has led to the robust and scalable

manufacturing processes used today.

Physicochemical and Spectral Data
A comprehensive understanding of the physical and chemical properties of 2-
Piperidineethanol is essential for its application in research and development. The following

table summarizes key quantitative data for this compound.
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Property Value Reference

Molecular Formula C₇H₁₅NO --INVALID-LINK--

Molecular Weight 129.20 g/mol --INVALID-LINK--

Melting Point 38-40 °C --INVALID-LINK--

Boiling Point 234 °C --INVALID-LINK--

Density 1.01 g/cm³ --INVALID-LINK--

pKa 15.15 ± 0.10 (Predicted) --INVALID-LINK--

Water Solubility Soluble --INVALID-LINK--

Flash Point 112.8 °C (closed cup) --INVALID-LINK--

Refractive Index 1.4749 (estimate) --INVALID-LINK--

Key Experimental Protocols
The following sections provide detailed methodologies for some of the key historical syntheses

of 2-Piperidineethanol, as adapted from the original publications.

Synthesis via Platinum-Oxide Platinum Black Catalysis
(Hamilton & Adams, 1928)
This protocol describes the pioneering synthesis of 2-piperidineethanol hydrochloride.

Reagents:

2-pyridineethanol hydrochloride

Ethanol (absolute)

Platinum-oxide platinum black catalyst

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b017955?utm_src=pdf-body
https://www.benchchem.com/product/b017955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A solution of 2-pyridineethanol hydrochloride in absolute ethanol is prepared in a high-

pressure hydrogenation apparatus.

The platinum-oxide platinum black catalyst is added to the solution.

The apparatus is sealed and flushed with hydrogen gas.

The reaction mixture is agitated at room temperature under an initial hydrogen pressure of 2-

3 atmospheres.

Hydrogen uptake is monitored until the theoretical amount for the reduction of the pyridine

ring is absorbed.

Upon completion, the pressure is released, and the catalyst is removed by filtration.

The ethanolic solution of 2-piperidineethanol hydrochloride is then concentrated under

reduced pressure to yield the product.

Synthesis via Ruthenium Dioxide Catalysis (Freifelder et
al., 1961)
This method outlines the use of a ruthenium catalyst for the hydrogenation.

Reagents:

2-pyridineethanol

Methanol

Ruthenium dioxide (RuO₂)

Procedure:

2-pyridineethanol is dissolved in methanol in a suitable high-pressure autoclave.

Ruthenium dioxide catalyst is added to the solution.
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The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the

desired pressure (e.g., 70-100 atmospheres).

The mixture is heated to a specified temperature (e.g., 100-120 °C) with continuous stirring.

The reaction is monitored by the cessation of hydrogen uptake.

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is

filtered to remove the catalyst.

The methanol is removed from the filtrate by distillation, and the resulting crude 2-
piperidineethanol is purified by vacuum distillation.

Applications and Signaling Pathways of Derivatives
2-Piperidineethanol is a key starting material for several commercially significant molecules.

The following diagrams illustrate the mechanisms of action of three prominent derivatives.

Icaridin (Picaridin)
Icaridin is a widely used insect repellent. Its mechanism of action involves interference with the

insect's olfactory system.

Insect Olfactory System
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Caption: Icaridin blocks human odorants from binding to insect odorant receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b017955?utm_src=pdf-body
https://www.benchchem.com/product/b017955?utm_src=pdf-body
https://www.benchchem.com/product/b017955?utm_src=pdf-body
https://www.benchchem.com/product/b017955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mesoridazine
Mesoridazine is a phenothiazine antipsychotic and a metabolite of thioridazine. It primarily acts

as an antagonist at dopamine D₂ receptors in the central nervous system.[4][5]
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Caption: Mesoridazine acts as an antagonist at postsynaptic dopamine D₂ receptors.

Tiquizium Bromide
Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions

by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells.[6][7][8]
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Caption: Tiquizium bromide blocks acetylcholine at muscarinic receptors, leading to smooth

muscle relaxation.

Conclusion
Since its initial synthesis in 1928, 2-Piperidineethanol has become an indispensable scaffold

in organic synthesis. The historical progression of its production methods, from early platinum-

catalyzed hydrogenations to more refined processes using various noble metal catalysts,

reflects a continuous drive for efficiency and scalability. The data and protocols presented

herein offer a valuable resource for researchers and professionals in drug development and

chemical synthesis. Furthermore, the diverse biological activities of its derivatives, such as the

olfactory disruption by Icaridin, the dopamine receptor antagonism of Mesoridazine, and the

antimuscarinic effects of Tiquizium Bromide, underscore the enduring importance of 2-
Piperidineethanol as a foundational molecule in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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